7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrrole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under specific conditions. For example, starting from 4-amino-2-bromopyridine, iodination followed by dimesylation and base-mediated removal of mesyl groups can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production. This would include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out, especially on the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for biological studies.
Industry: Its derivatives are explored for use in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the receptor and preventing its activation. This inhibition can lead to the suppression of cancer cell proliferation and migration . The compound’s ability to interact with these receptors is due to its unique structure, which allows it to fit into the receptor’s binding site effectively.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and share structural similarities with 7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and binding properties. This makes it a unique candidate for drug development and other applications.
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-11-8(9(12)13)6-2-3-10-7(5)6/h2-4,10H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSBOPLXPGEKCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218325 | |
Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-02-8 | |
Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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